molecular formula C15H19NO4 B2515241 N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide CAS No. 2411266-39-0

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide

Cat. No. B2515241
CAS RN: 2411266-39-0
M. Wt: 277.32
InChI Key: CNTMBGUGJGPRFZ-UHFFFAOYSA-N
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Description

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide, also known as DOTOC, is a chemical compound that belongs to the class of tetrahydronaphthalene derivatives. DOTOC has gained significant attention in the scientific community due to its potential applications in radiotherapy and diagnostic imaging. In

Mechanism of Action

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide binds to somatostatin receptors, which are overexpressed in various tumors such as neuroendocrine tumors, meningiomas, and small cell lung cancer. The binding of N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide to somatostatin receptors leads to the internalization of the compound into the tumor cells, where it can emit radiation and induce cell death. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has been shown to have high affinity and selectivity for somatostatin receptors, making it a promising compound for targeted radiotherapy.
Biochemical and Physiological Effects:
N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has been shown to have low toxicity and high stability in vivo. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is rapidly cleared from the bloodstream and excreted through the kidneys. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has been shown to have minimal binding to non-target tissues, which reduces the risk of off-target effects. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has also been shown to have a long half-life, which allows for prolonged imaging and therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to bind to somatostatin receptors with high affinity and selectivity, and its potential for targeted radiotherapy and diagnostic imaging. However, N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide also has limitations, including its cost, its limited availability, and the need for specialized equipment and expertise for radiolabeling.

Future Directions

For N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide research include the development of new radiolabeling methods to improve the yield and purity of the compound, the optimization of the synthesis method to reduce costs and increase availability, the evaluation of the compound's efficacy in preclinical and clinical trials, and the exploration of new applications for N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide in other disease models. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has the potential to revolutionize the field of targeted radiotherapy and diagnostic imaging, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves the reaction of N-(2-aminoethyl)-2,7-dimethoxytetrahydro-naphthalene-1-carboxamide with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide.

Scientific Research Applications

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has been extensively studied for its potential applications in radiotherapy and diagnostic imaging. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a radiolabeled compound that can be used as a radiotracer for positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that can visualize the metabolic activity of tissues. N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can be labeled with various radioactive isotopes such as gallium-68, copper-64, and lutetium-177, which have different decay properties and can be used for different applications.

properties

IUPAC Name

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-18-10-5-3-9-4-6-12(19-2)14(11(9)7-10)16-15(17)13-8-20-13/h3,5,7,12-14H,4,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMBGUGJGPRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1NC(=O)C3CO3)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide

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